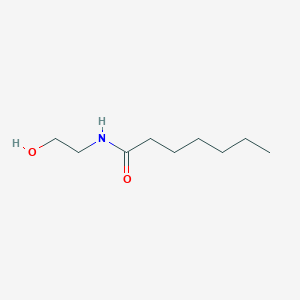
2-Fluoro-3-methyl-pyridine-5-carboxylic acid
Descripción general
Descripción
2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a chemical compound with the molecular formula C7H6FNO2 . It is also known by other names, including 2-Fluoro-5-methylpyridine-3-carboxylic acid . The compound’s structure consists of a pyridine ring with a fluorine atom at position 2 and a carboxylic acid group at position 5. It has a molecular weight of approximately 155.13 g/mol .
Aplicaciones Científicas De Investigación
Cancer Treatment Research
2-Fluoro-3-methyl-pyridine-5-carboxylic acid and its derivatives show promise in cancer treatment research. For example, derivatives of this compound inhibit Aurora A, which may be useful in treating cancer. This indicates the compound's potential role in the development of targeted cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Fluorescence Research
The compound is also pivotal in fluorescence research. Specific derivatives, such as those incorporating thiazolo and pyridine structures, have been identified as the main ingredients and origins of fluorescence in carbon dots, expanding their applications potentially in various fields, including bioimaging and sensors (Lei Shi et al., 2016).
Photovoltaic Research
In the field of photovoltaics, pyridine-incorporated fluorene derivatives have been developed as efficient cathode-modifying layers for polymer solar cells. These derivatives significantly improve the power conversion efficiency, highlighting the potential of this compound in enhancing solar cell technologies (Guiting Chen et al., 2017).
Fluorescence Sensor Development
Derivatives based on a pyridine–pyridone core structure have been utilized as fluorescent sensors for Zn2+, offering potential applications in biological and chemical sensing. These sensors exhibit fluorescence ON/OFF switching, beneficial for detecting and imaging applications in living cells (Masayori Hagimori et al., 2013).
Mecanismo De Acción
Mode of Action
It’s known that fluorinated pyridines can participate in various chemical reactions, such as suzuki–miyaura cross-coupling , which could potentially influence their interaction with biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-3-methyl-pyridine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in heterocyclization reactions with alpha-oxocarboxylic acids and Suzuki-Miyaura coupling reactions . These interactions suggest that this compound can act as a precursor to biologically active molecules, including those with inhibitory activity against glycogen synthase kinase 3 and HCV NS5B polymerase .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been implicated in neuroprotective, immunological, and anti-proliferative effects . Additionally, it assists in the absorption of zinc ions and other divalent or trivalent ions through the small intestine .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, molecules with fluorine groups, like this compound, have been shown to improve drug potency by lowering the pKa of cyclic carbamates through key hydrogen bonding interactions with proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the stability of this compound can be affected by various environmental conditions, leading to potential degradation and altered efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, molecules with similar structures have shown acute toxicity and irritation at higher doses . Understanding the dosage threshold is essential for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, picolinic acid, a related compound, is formed from 2-methylpyridine by oxidation and is involved in the kynurenine pathway . This suggests that this compound may also participate in similar metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation. For example, molecules with fluorine groups have been shown to interact with various transporters, influencing their distribution within the body .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
6-fluoro-5-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZDYHOLKCERQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585967 | |
| Record name | 6-Fluoro-5-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885267-35-6 | |
| Record name | 6-Fluoro-5-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-5-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1317700.png)





